molecular formula C9H6F3NO B1586905 1-Cyano-1-phenyl-2,2,2-trifluoroethanol CAS No. 20445-04-9

1-Cyano-1-phenyl-2,2,2-trifluoroethanol

Cat. No.: B1586905
CAS No.: 20445-04-9
M. Wt: 201.14 g/mol
InChI Key: FFXHDJHFAYTIHJ-UHFFFAOYSA-N
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Description

1-Cyano-1-phenyl-2,2,2-trifluoroethanol is an organic compound with the molecular formula C9H6F3NO It is characterized by the presence of a cyano group (–CN), a phenyl group (–C6H5), and a trifluoromethyl group (–CF3) attached to an ethanol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Cyano-1-phenyl-2,2,2-trifluoroethanol can be synthesized through several methods. One common approach involves the reaction of benzaldehyde with trifluoroacetonitrile in the presence of a base, followed by reduction of the resulting intermediate. The reaction typically requires controlled temperatures and specific solvents to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This may include the use of continuous flow reactors and advanced purification techniques to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions: 1-Cyano-1-phenyl-2,2,2-trifluoroethanol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield trifluoroacetic acid derivatives, while reduction can produce amines .

Scientific Research Applications

1-Cyano-1-phenyl-2,2,2-trifluoroethanol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in biochemical studies to investigate enzyme interactions and metabolic pathways.

    Medicine: Research into potential therapeutic applications, including as a precursor for drug development, is ongoing.

    Industry: It is utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

Comparison with Similar Compounds

Uniqueness: 1-Cyano-1-phenyl-2,2,2-trifluoroethanol is unique due to the combination of its functional groups, which confer specific reactivity and potential for diverse applications. The presence of both the cyano and trifluoromethyl groups makes it particularly valuable in synthetic chemistry and research .

Properties

IUPAC Name

3,3,3-trifluoro-2-hydroxy-2-phenylpropanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F3NO/c10-9(11,12)8(14,6-13)7-4-2-1-3-5-7/h1-5,14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFXHDJHFAYTIHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C#N)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50404817
Record name 1-Cyano-1-phenyl-2,2,2-trifluoroethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50404817
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20445-04-9
Record name 1-Cyano-1-phenyl-2,2,2-trifluoroethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50404817
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

1-Cyano-1-phenyl-2,2,2-trifluoroethanol was prepared from α,α,α-trifluoroacetophenone by a cyanohydrin reaction with potassium cyanide.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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